molecular formula C7H11ClO4 B8719113 2-Acetoxy-5-chloropentanoic acid

2-Acetoxy-5-chloropentanoic acid

Cat. No.: B8719113
M. Wt: 194.61 g/mol
InChI Key: RGNBMKMIJVXJRF-UHFFFAOYSA-N
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Description

2-Acetoxy-5-chloropentanoic acid is a substituted pentanoic acid derivative featuring an acetoxy (ester) group at the second carbon and a chlorine atom at the fifth carbon. Its molecular formula is C₇H₁₁ClO₄, combining carboxylic acid, ester, and halogen functionalities. The acetoxy group enhances lipophilicity, while the chlorine atom may influence reactivity (e.g., nucleophilic substitution) or stability .

Properties

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

IUPAC Name

2-acetyloxy-5-chloropentanoic acid

InChI

InChI=1S/C7H11ClO4/c1-5(9)12-6(7(10)11)3-2-4-8/h6H,2-4H2,1H3,(H,10,11)

InChI Key

RGNBMKMIJVXJRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several pentanoic acid derivatives with substituents at positions 4 or 5. Below is a detailed comparison based on functional groups, solubility, and applications.

Structural and Functional Group Differences

Compound Name CAS Number Substituents Functional Groups Molecular Formula
2-Acetoxy-5-chloropentanoic acid Not provided Acetoxy (C2), Cl (C5) Carboxylic acid, Ester, Halide C₇H₁₁ClO₄
5-Amino-4-oxopentanoic acid 106-60-5 Amino (C5), Oxo (C4) Carboxylic acid, Amine, Ketone C₅H₉NO₃
5-Amino-4-oxopentanoic acid acetate 145545-34-2 Acetate (C1 ester) Ester, Amine, Ketone C₇H₁₁NO₄
5-Aminolevulinic Acid Hydrochloride 168689-41-6 Amino (C5), Oxo (C4), HCl salt Carboxylic acid salt, Amine, Ketone C₅H₁₀ClNO₃
Key Observations:

Functional Group Diversity: The target compound’s chlorine and acetoxy groups contrast with the amine and ketone groups in analogs like 5-Amino-4-oxopentanoic acid. This difference impacts polarity and reactivity. Hydrochloride or hydrobromide salts (e.g., CAS 168689-41-6) enhance water solubility, whereas the acetoxy group in the target compound increases organic solvent compatibility .

Reactivity: The chlorine at C5 in the target compound may facilitate nucleophilic substitution reactions, unlike the amine group in 5-Amino-4-oxopentanoic acid, which participates in conjugation or hydrogen bonding. The acetoxy group (ester) is prone to hydrolysis under acidic/basic conditions, forming a hydroxyl group, whereas ketones in analogs resist hydrolysis .

Research Findings and Implications

  • Stability: The chlorine atom in the target compound may confer greater oxidative stability compared to amino groups, which are susceptible to oxidation.
  • Solubility : Acetoxy and chlorine substituents reduce water solubility, limiting biomedical use but favoring organic-phase reactions.
  • Synthetic Pathways: The introduction of chlorine (e.g., via chlorination) and esterification steps differentiate the synthesis of the target compound from amino-oxo analogs, which often involve reductive amination or ketone formation .

Q & A

Q. What are the established synthetic routes for 2-Acetoxy-5-chloropentanoic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves esterification and halogenation steps. For example, chlorination of a pentanoic acid derivative at the 5th position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by acetylation of the hydroxyl group using acetic anhydride. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly impact purity. Lower temperatures (0–5°C) during chlorination reduce side reactions like over-halogenation, while excess acetic anhydride ensures complete acetylation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to isolate the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the acetoxy group (δ ~2.1 ppm for methyl protons) and chlorine substitution (chemical shift deshielding at C5).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of acetate).
  • HPLC-MS : To assess purity and molecular ion ([M+H]+ at m/z 220.6). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can regioselective introduction of the acetoxy and chloro groups be optimized to minimize byproducts?

Methodological Answer: Regioselectivity is controlled through protective group strategies. For instance, temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents undesired acylation during chlorination. Catalytic methods, such as using N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃), enhance specificity at the 5th position . Kinetic studies (e.g., monitoring via in situ IR) help identify optimal reaction windows to avoid di- or tri-substituted byproducts .

Q. How should researchers address discrepancies in reported reaction yields across studies?

Methodological Answer: Systematic analysis of variables is critical:

  • Reagent purity : Trace moisture in solvents can hydrolyze intermediates, reducing yields.
  • Catalyst loading : Overuse of Lewis acids may promote decomposition.
  • Analytical validation : Compare yields using standardized HPLC protocols (e.g., C18 column, UV detection at 254 nm) to ensure consistency . Reproducibility requires full disclosure of reaction conditions, as emphasized in analytical chemistry guidelines .

Q. What strategies are recommended for derivatizing this compound into bioactive molecules?

Methodological Answer: The compound serves as a versatile intermediate:

  • Amide formation : React with amines (e.g., benzylamine) via carbodiimide coupling (EDC/HOBt) to generate peptidomimetics.
  • Hydrolysis : Controlled base hydrolysis (NaOH/EtOH) removes the acetoxy group, yielding 5-chloropentanoic acid for further functionalization.
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions at the chloro position enable aryl/heteroaryl diversification . Protective strategies for the carboxylic acid (e.g., tert-butyl esters) prevent unwanted side reactions during derivatization .

Data Contradiction and Analysis

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Methodological Answer: Stability studies under controlled pH (e.g., buffered solutions at pH 2–12) with periodic HPLC sampling can quantify degradation rates. For example, the acetoxy group is prone to hydrolysis in strong acids (pH < 2), while the chloro substituent remains stable. Conflicting reports may arise from differences in solvent systems (aqueous vs. organic); replicate experiments using identical conditions are essential .

Q. What computational tools aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for ester hydrolysis or halogen displacement. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, guiding drug design. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and crystallographic data .

Application-Oriented Questions

Q. How is this compound utilized in studying enzyme inhibition or metabolic pathways?

Methodological Answer: As a substrate analog, it inhibits enzymes like lipases or carboxylases. In vitro assays (e.g., spectrophotometric monitoring of NADH depletion) quantify inhibition constants (Kᵢ). Radiolabeled versions (¹⁴C at the acetate group) track metabolic incorporation in cell cultures .

Q. What role does it play in analytical chemistry workflows?

Methodological Answer: It serves as a calibration standard in HPLC due to its UV activity and defined retention time. In mass spectrometry, its fragmentation pattern aids in method development for halogenated analytes .

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